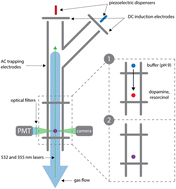pH jump kinetics in colliding microdroplets: accelerated synthesis of azamonardine from dopamine and resorcinol†
Chemical Science Pub Date: 2023-05-22 DOI: 10.1039/D3SC01576A
Abstract
Recent studies report the dramatic acceleration of chemical reactions in micron-sized compartments. In the majority of these studies the exact acceleration mechanism is unknown but the droplet interface is thought to play a significant role. Dopamine reacts with resorcinol to form a fluorescent product azamonardine and is used as a model system to examine how droplet interfaces accelerate reaction kinetics. The reaction is initiated by colliding two droplets levitated in a branched quadrupole trap, which allows the reaction to be observed in individual droplets where the size, concentration, and charge are carefully controlled. The collision of two droplets produces a pH jump and the reaction kinetics are quantified optically and in situ by measuring the formation of azamonardine. The reaction was observed to occur 1.5 to 7.4 times faster in 9–35 micron droplets compared to the same reaction conducted in a macroscale container. A kinetic model of the experimental results suggests that the acceleration mechanism arises from both the more rapid diffusion of oxygen into the droplet, as well as increased reagent concentrations at the air–water interface.


Recommended Literature
- [1] Reply to the ‘Comment on “Bi-functional Li2B12H12 for energy storage and conversion applications: solid-state electrolyte and luminescent down-conversion dye”’ by M. Paskevicius, A. S. Jakobsen, M. Bregnhøj, B. R. S. Hansen, K. T. Møller, P. R. Ogilby and T. R. Jensen, J. Mater. Chem. A., 2019, DOI: 10.1039/c8ta10735a
- [2] Two-dimensional Cahn–Hilliard simulations for coarsening kinetics of spinodal decomposition in binary mixtures
- [3] The synergy of elemental and biomolecular mass spectrometry: new analytical strategies in life sciences
- [4] From solo to duet, intersections of natural product assembly with self-resistance
- [5] In vitro fermentation of fructooligosaccharides with human gut bacteria†
- [6] Experimental evidence of co-existence of equilibrium and nonequilibrium in two-glass-transition miscible mixtures†
- [7] Chitosan and chitosan–ZnO-based complex nanoparticles: formation, characterization, and antibacterial activity
- [8] Artificial leaf device for solar fuel production
- [9] Inside front cover
- [10] Cyclometalated gold(iii) complexes with N-heterocyclic carbene ligands as topoisomerase I poisons†

Journal Name:Chemical Science
Research Products
-
CAS no.: 18944-28-0
-
CAS no.: 111900-32-4
-
CAS no.: 10383-90-1









